
Diphenyl-1-pyrenylphosphine
概要
説明
Diphenyl-1-pyrenylphosphine (DPPP) is a fluoregenic peroxide reactive probe . It exhibits a unique photo-triggered aggregation-induced emission (AIE)/aggregation-induced quenching (ACQ) transition with a remarkable third-order nonlinear optical signal change .
Synthesis Analysis
DPPP is designed and synthesized as a propeller-like pyrene derivative . The synthesis process involves a unique photo-triggered AIE/ACQ transition with a remarkable third-order nonlinear optical signal change .Molecular Structure Analysis
The molecular structure of DPPP is complex. It is a propeller-like pyrene derivative . The structure is designed to exhibit a unique photo-triggered AIE/ACQ transition .Chemical Reactions Analysis
DPPP exhibits a unique photo-triggered AIE/ACQ transition with a remarkable third-order nonlinear optical signal change . This is proved to originate from the photo-induced oxidation of a phosphorus atom .Physical And Chemical Properties Analysis
DPPP has a unique photo-triggered AIE/ACQ transition with a remarkable third-order nonlinear optical signal change . This property is due to the photo-induced oxidation of a phosphorus atom .科学的研究の応用
Nonlinear Optical Signal Change
DPPP exhibits a unique photo-triggered AIE/ACQ transition with a remarkable third-order nonlinear optical signal change . This is proved to originate from the photo-induced oxidation of a phosphorus atom . This property makes DPPP useful in the field of optical signal processing and communication.
Antioxidant Capacity Measurement
DPPP has been used in the rapid assessment of singlet oxygen-induced plasma lipid oxidation and its inhibition by antioxidants . This method can be used for monitoring lipid oxidation and also for rapid screening of the capacity of dietary antioxidants and natural products to inhibit lipid oxidation in a biologically relevant system .
Lipid Hydroperoxide Detection
DPPP reacts stoichiometrically with lipid hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O) . This property allows DPPP to be used as a probe for the detection of lipid hydroperoxides in biological systems .
4. Low-Density Lipoprotein and Cellular Oxidation Detection DPPP has also been used as a fluorescent probe for the detection of low-density lipoprotein and cellular oxidation . This application is particularly useful in the field of biomedical research, where understanding the role of oxidation in disease processes is critical .
Materials Science & Engineering
DPPP is also used in the field of materials science and engineering . However, the specific applications in this field are not detailed in the search results.
6. Lipid Peroxidation Monitoring in Cell Membranes DPPP has been used as a fluorescent probe to monitor lipid peroxidation within cell membranes . This new method revealed that lipid peroxidation occurs within the membrane of polymorphonuclear leukocytes (PMN) stimulated by phorbol 12-myristate 13-acetate, a substance known to produce various free radicals .
作用機序
Target of Action
Diphenyl-1-pyrenylphosphine (DPPP) is a fluoregenic peroxide reactive probe . It primarily targets hydroperoxides . Hydroperoxides are reactive oxygen species that play a crucial role in various biological processes, including cell signaling and inflammation .
Mode of Action
DPPP reacts stoichiometrically with hydroperoxides to yield the fluorescent molecule diphenyl-1-pyrenylphosphine oxide (DPPP-O) . This reaction is photo-triggered, meaning it is initiated by light . The interaction results in a unique aggregation-induced emission (AIE)/aggregation-caused quenching (ACQ) transition . This transition is accompanied by a remarkable third-order nonlinear optical signal change , which originates from the photo-induced oxidation of a phosphorus atom .
Biochemical Pathways
The biochemical pathways affected by DPPP are those involving lipid peroxidation . Lipid peroxidation refers to the oxidative degradation of lipids, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage . DPPP has been used as a fluorescent probe for the detection of lipid peroxidation in living cells .
Pharmacokinetics
It’s known that dppp can be integrated into u937 cells , suggesting it has the ability to penetrate cell membranes
Result of Action
The result of DPPP’s action is the generation of a fluorescent signal . This signal change is significant and can be monitored using specific excitation and emission wavelengths . The fluorescence of DPPP-O can be monitored using excitation and emission wavelengths of 351 nm and 380 nm, respectively . This allows for the detection and quantification of hydroperoxides in the target cells .
Action Environment
The action of DPPP is influenced by environmental factors such as light and the presence of hydroperoxides . The photo-triggered reaction of DPPP requires light, and the intensity of the resulting fluorescent signal may be influenced by the intensity of the light source . Additionally, the presence and concentration of hydroperoxides in the environment will directly affect the extent of DPPP’s reaction .
Safety and Hazards
特性
IUPAC Name |
diphenyl(pyren-1-yl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19P/c1-3-10-23(11-4-1)29(24-12-5-2-6-13-24)26-19-17-22-15-14-20-8-7-9-21-16-18-25(26)28(22)27(20)21/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYGKYCYNVHCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C4C=CC5=CC=CC6=C5C4=C(C=C6)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60149186 | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
110231-30-6 | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110231306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl-1-pyrenylphosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60149186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyl-1-pyrenylphosphine (This product is only available for selling domestically in Japan) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

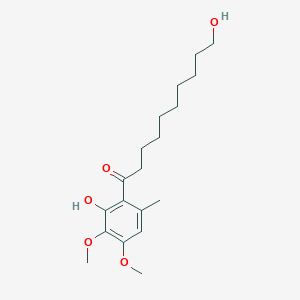


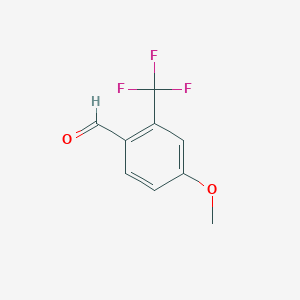
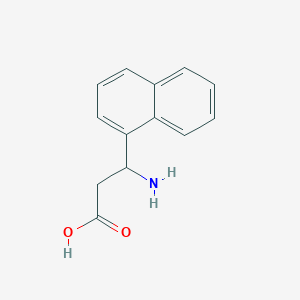
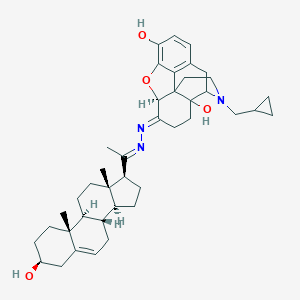
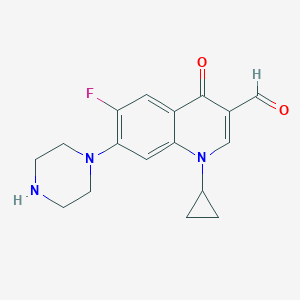


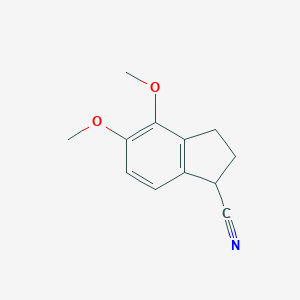

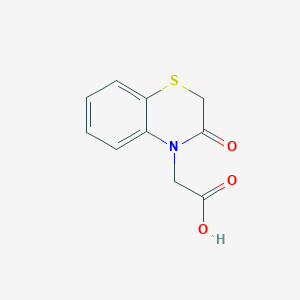

![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)